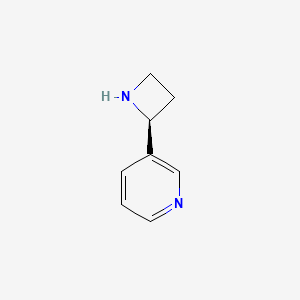
(S)-3-(Azetidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Azetidin-2-yl)pyridine is a chiral compound featuring a pyridine ring attached to an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Azetidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the lithiation of N-Boc azetidine followed by borylation to obtain α-boryl azetidine. This intermediate can then undergo further reactions such as oxidation, homologation, and arylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of organolithium reagents and controlled reaction conditions to achieve the desired stereochemistry and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Azetidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the azetidine moiety to more oxidized forms.
Reduction: Reduction of the pyridine ring or azetidine moiety under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring or azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, boronic esters, and oxidizing agents. Reaction conditions often involve low temperatures and inert atmospheres to maintain the integrity of the chiral centers .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and azetidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(S)-3-(Azetidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-3-(Azetidin-2-yl)pyridine include:
- (S)-2-(Azetidin-2-yl)ethan-1-ol
- 2-(Azetidin-2-yl)pyridine
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
3-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m0/s1 |
Clé InChI |
KUPJKPMGKUDEHS-QMMMGPOBSA-N |
SMILES isomérique |
C1CN[C@@H]1C2=CN=CC=C2 |
SMILES canonique |
C1CNC1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


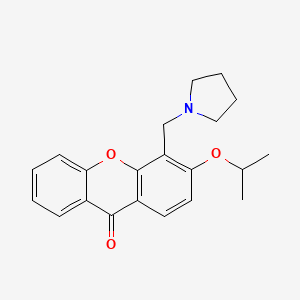
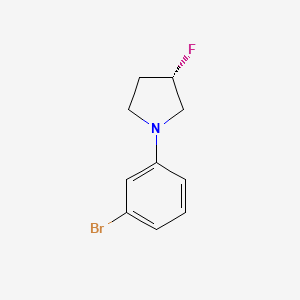

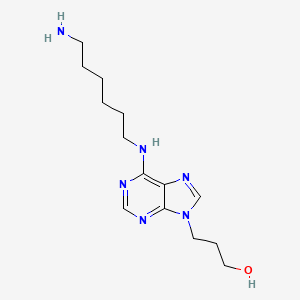
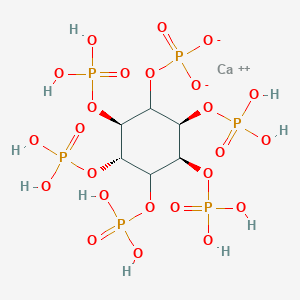


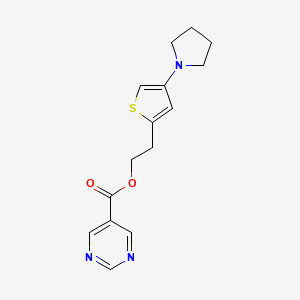

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
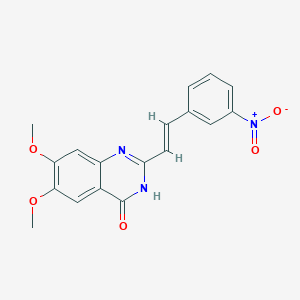

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
